Cadmium fluoride

Übersicht

Beschreibung

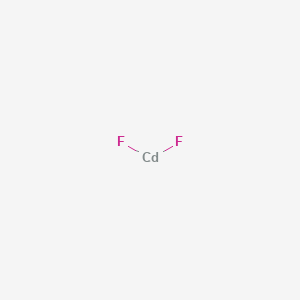

Cadmium fluoride is a chemical compound with the formula CdF₂. It is a mostly water-insoluble source of cadmium used in various applications, including oxygen-sensitive processes and the production of metallic alloys. This compound appears as grey or white-grey crystals and has a high melting point of 1,110°C .

Wirkmechanismus

- One notable target is the blood-brain barrier (BBB) . When cadmium fluoride is inhaled or ingested, it can weaken the BBB’s integrity, potentially affecting brain health .

- These released electrons contribute to n-type conductivity , creating a hydrogenic donor level. This property is relevant for its use in electronic applications .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Cadmium fluoride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses. For instance, this compound can inhibit the activity of superoxide dismutase, an enzyme responsible for the dismutation of superoxide radicals into oxygen and hydrogen peroxide . This inhibition leads to an increase in oxidative stress within cells. Additionally, this compound can bind to proteins containing thiol groups, leading to the formation of cadmium-thiol complexes that can disrupt protein function and structure .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, this compound has been shown to induce oxidative stress, mitochondrial dysfunction, and apoptosis . The compound triggers the production of reactive oxygen species, leading to lipid peroxidation and protein carbonylation. These oxidative modifications can impair cellular function and viability. Furthermore, this compound can activate inflammatory signaling pathways, such as the nuclear factor kappa B (NF-kB) pathway, resulting in the upregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . These cellular effects highlight the potential toxicity of this compound in biological systems.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound can bind to and inhibit the activity of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase . This inhibition leads to an accumulation of reactive oxygen species, causing oxidative damage to cellular components. Additionally, this compound can interfere with mitochondrial function by disrupting the mitochondrial membrane potential and inducing mitochondrial swelling . This disruption impairs the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species. Furthermore, this compound can modulate gene expression by activating transcription factors like NF-kB, which regulates the expression of genes involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Short-term exposure to this compound can lead to acute oxidative stress and inflammation, while long-term exposure can result in chronic cellular damage and apoptosis . Additionally, this compound can undergo degradation in biological systems, leading to the formation of cadmium ions and fluoride ions, which can further contribute to its toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not induce significant toxic effects, but at higher doses, it can cause severe toxicity . In animal studies, high doses of this compound have been associated with hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often dose-dependent, with higher doses leading to more pronounced cellular damage and dysfunction. Additionally, threshold effects have been observed, where certain doses of this compound can trigger specific toxic responses, such as oxidative stress and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound can interact with enzymes involved in the antioxidant defense system, such as superoxide dismutase and glutathione peroxidase . These interactions can disrupt the normal functioning of these enzymes, leading to an imbalance in the cellular redox state. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species . These changes in metabolic pathways can contribute to the overall toxic effects of this compound in biological systems.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via specific transporters, such as divalent metal transporter 1 (DMT1), which facilitates the uptake of cadmium ions . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This accumulation can lead to localized oxidative stress and cellular damage. Additionally, this compound can be distributed to different tissues in the body, with higher concentrations often found in the liver, kidneys, and brain .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, this compound can accumulate in the endoplasmic reticulum, leading to endoplasmic reticulum stress and the activation of the unfolded protein response . These subcellular localizations are often mediated by targeting signals and post-translational modifications that direct this compound to specific organelles. The precise localization of this compound within cells can influence its overall toxic effects and cellular responses.

Vorbereitungsmethoden

Cadmium fluoride can be synthesized through several methods:

Reaction with Gaseous Fluorine or Hydrogen Fluoride: Cadmium metal or its salts, such as cadmium chloride, cadmium oxide, or cadmium sulfate, react with gaseous fluorine or hydrogen fluoride to produce this compound.

Dissolution in Hydrofluoric Acid: Cadmium carbonate is dissolved in a 40% hydrofluoric acid solution.

Crystallization from Solutions: Mixing cadmium chloride and ammonium fluoride solutions, followed by crystallization, can also yield this compound.

Analyse Chemischer Reaktionen

Cadmium fluoride undergoes various chemical reactions:

Oxidation and Reduction: this compound is chemically reactive and can be easily reduced to cadmium metal.

Substitution Reactions: this compound can form solid solutions with other metal fluorides, such as those of rare-earth elements.

Common reagents and conditions for these reactions include:

Fluorine or Hydrogen Fluoride: Used in the initial synthesis of this compound.

Hydrofluoric Acid: Used for dissolving cadmium carbonate.

Ammonium Fluoride: Used in crystallization processes.

Major products formed from these reactions include cadmium metal and various solid solutions with other metal fluorides .

Wissenschaftliche Forschungsanwendungen

Cadmium fluoride has several scientific research applications:

Chemistry: Used in synthetic organic chemistry and as a source of cadmium in various reactions.

Biology and Medicine: In extremely low concentrations, this compound and other fluoride compounds are used in limited medical treatment protocols.

Industry: Employed in oxygen-sensitive applications, such as the production of metallic alloys.

Vergleich Mit ähnlichen Verbindungen

Cadmium fluoride can be compared with other similar compounds, such as:

Zinc Fluoride: Similar in structure but with different reactivity and applications.

Mercury (II) Fluoride: Another fluoride compound with distinct properties and uses.

Calcium Fluoride: Often used as a model for studying the properties of this compound due to its similar fluorite structure.

This compound is unique due to its high reactivity, ability to form solid solutions with a wide range of metal fluorides, and its specific applications in oxygen-sensitive processes and metallic alloy production .

Eigenschaften

IUPAC Name |

difluorocadmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2FH/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEULQCPJDDSLD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Cd]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdF2 | |

| Record name | cadmium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064878 | |

| Record name | Cadmium fluoride (CdF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless chunks; [MSDSonline] | |

| Record name | Cadmium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-79-6 | |

| Record name | Cadmium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium fluoride (CdF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium fluoride (CdF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of cadmium fluoride?

A1: The molecular formula of this compound is CdF2. Its molecular weight is 150.41 g/mol.

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes in the cubic fluorite structure. []

Q3: What are the optical properties of this compound?

A3: this compound is transparent from the ultraviolet to the infrared regions of the electromagnetic spectrum. It exhibits a wide transmission range, making it suitable for various optical applications. [, , ]

Q4: How does the addition of rare-earth ions influence the properties of this compound?

A4: Doping this compound with rare-earth ions can significantly alter its optical and electrical properties. For instance, it can induce luminescence, making it suitable for applications in photonics. [, , ]

Q5: Can you describe the Raman spectrum of this compound?

A5: The Raman spectrum of pure CdF2 reveals its fundamental transverse and longitudinal optical modes. These data contribute to calculating its damping constant, static dielectric constant, and effective charge. []

Q6: What happens to this compound at high temperatures?

A6: At high temperatures, this compound can undergo thermal expansion and exhibit changes in its dielectric properties. [, ]

Q7: How is this compound used in holography?

A7: this compound doped with specific impurities like gallium (Ga) or indium (In) exhibits photochromic properties. This characteristic enables their use in real-time holography, as they can record phase holograms and respond to a wide range of optical frequencies. []

Q8: Can this compound be used as a catalyst?

A8: Yes, this compound demonstrates catalytic activity in various chemical reactions. For instance, it has been explored as a catalyst in the hydration of acetylene to produce acetaldehyde and acetone. [, ]

Q9: How does this compound act as a catalyst in acetylene hydration?

A9: Research suggests that this compound can act as a bifunctional catalyst in this reaction. This property enables it to facilitate both the adsorption of reactants and the subsequent formation of desired products. []

Q10: Have molecular dynamics simulations been used to study this compound?

A10: Yes, molecular dynamics simulations have been employed to investigate various aspects of this compound, such as its melting behavior, eutectic composition in solid solutions, and glass-forming ability. []

Q11: Can you elaborate on the use of simulations to understand this compound's role in tribology?

A11: Large-scale molecular dynamics simulations have been instrumental in studying the tribological properties of this compound. This includes investigating its behavior under stress, its interactions with other materials at the nanoscale, and phenomena like superionic conductivity, which influences friction and wear. []

Q12: Is this compound toxic?

A12: Yes, this compound is considered toxic. Studies in rats have shown that intravenous administration can lead to severe hepatic damage, renal injury, and abnormal serum electrolytes. [, ]

Q13: What is the known lethal dose of this compound?

A13: The 24-hour LD50 of this compound in rats after intravenous administration is reported to be 3.29 mg/kg. []

Q14: What specific organs are most affected by this compound toxicity?

A14: The liver and kidneys are the primary target organs affected by this compound toxicity. Acute exposure can lead to severe damage to these organs. [, ]

Q15: Are there long-term effects associated with this compound exposure?

A15: While research on the long-term effects of this compound is limited, the compound's chemical similarity to other cadmium-containing substances suggests a potential for chronic toxicity upon prolonged exposure. [, ]

Q16: How does doping with other elements affect the properties of this compound?

A16: Doping this compound with elements like sodium, yttrium, or other rare earth metals can significantly influence its electrical conductivity, defect chemistry, and optical properties. This doping strategy is often used to tailor the material for specific applications. [, , , , , ]

Q17: Can you explain the concept of "bistable donors" in the context of this compound?

A17: In this compound doped with certain impurities, like indium, a phenomenon called "bistable donors" arises. This refers to the impurity existing in two different states within the material's band structure: a strongly localized state and a weakly localized state. These states influence the material's optical and electronic properties. []

Q18: How does this compound contribute to research in organic light-emitting diodes (OLEDs)?

A18: Research explores the use of this compound as a component in OLEDs. Specifically, praseodymium-ytterbium-codoped lead-cadmium fluoride glass is being investigated for its up-conversion luminescent properties, aiming to create efficient blue light-emitting materials. []

Q19: What are the environmental concerns related to this compound?

A19: Given its toxicity profile, the release of this compound into the environment poses significant concerns. Strategies for mitigating its environmental impact and ensuring responsible waste management practices are crucial areas of focus. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

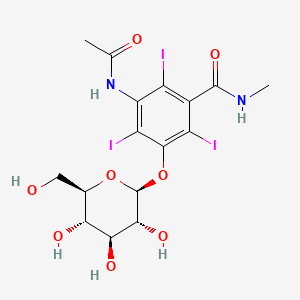

![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)